molecular formula C16H10Cl2N2S2 B11136362 5,6-dichloro-2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole

5,6-dichloro-2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole

Cat. No.: B11136362
M. Wt: 365.3 g/mol
InChI Key: AATUUQBCJXFVMY-UHFFFAOYSA-N
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Description

5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole core substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving ortho-diamines and carboxylic acids or their derivatives.

    Introduction of Chlorine Atoms: Chlorination of the benzodiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Thiophene Groups: The thiophene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified thiophene groups.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets through its heterocyclic structure. The thiophene groups contribute to π-π stacking interactions, while the benzodiazole core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both chlorine and thiophene groups. This combination imparts distinct electronic properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C16H10Cl2N2S2

Molecular Weight

365.3 g/mol

IUPAC Name

5,6-dichloro-2-thiophen-3-yl-1-(thiophen-3-ylmethyl)benzimidazole

InChI

InChI=1S/C16H10Cl2N2S2/c17-12-5-14-15(6-13(12)18)20(7-10-1-3-21-8-10)16(19-14)11-2-4-22-9-11/h1-6,8-9H,7H2

InChI Key

AATUUQBCJXFVMY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C3=CC(=C(C=C3N=C2C4=CSC=C4)Cl)Cl

Origin of Product

United States

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